

Glycofurol: A Non-Toxic Solvent for Advanced Biomedical Applications

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether (CAS No: 31692-85-0), is a versatile solvent and solubilizing agent increasingly utilized in pharmaceutical formulations.[1][2] It is synthesized by the reaction of tetrahydrofurfuryl alcohol with ethylene oxide.[3] As a non-ionic solubilizer, its primary function is to enhance the solubility of poorly water-soluble or hydrophobic active pharmaceutical ingredients (APIs), making it particularly valuable for developing effective injectable (parenteral) drug formulations.[4][5][6] Its favorable safety profile and high solvency power have positioned it as a compelling alternative to more toxic solvents, driving innovation in drug delivery systems for intravenous, intramuscular, topical, and intranasal routes.[3][4]

Physicochemical Properties

Glycofurol is a clear, colorless to pale yellow, viscous liquid.[1][3] Its properties can vary slightly depending on the grade, particularly the length of the polyethylene glycol (PEG) chain. **Glycofurol** 75 is a common, highly purified grade where the fraction of molecules with one or two ethylene glycol units (n=1 or 2) is at least 95%.[3]

Table 1: Physicochemical Properties of **Glycofurol**



Property	Value	References	
Chemical Name	α-[(Tetrahydro-2- furanyl)methyl]-ω-hydroxy- poly(oxy-1,2-ethanediyl)	[3]	
Synonyms	Tetraglycol, Glycofurol 75, PEG tetrahydrofurfuryl ether	[1][3][4]	
CAS Number	31692-85-0	[1][7]	
Molecular Formula	Variable (Polymeric Compound)	[1]	
Average Molecular Weight	~190.24 - 400 g/mol (depending on grade)	[1][3]	
Appearance	Clear, colorless to pale yellow, viscous liquid	[1][3]	
Density	1.070–1.090 g/cm ³ at 20°C	[3]	
Boiling Point	80-100 °C (for Glycofurol 75)	[3]	
Viscosity (dynamic)	8–18 mPa·s at 20°C (for Glycofurol 75)	[3]	
Refractive Index	~1.4545	[3]	
Flash Point	> 110 °C	[8]	

Table 2: Solubility Profile of **Glycofurol**



Solvent	Solubility	References	
Water	Miscible in all proportions (Cloudiness may occur)	[1][3]	
Ethanol (95%)	Miscible in all proportions	[1][3]	
Propylene Glycol	Miscible in all proportions	[3]	
Polyethylene Glycol 400	Miscible in all proportions	[3]	
Glycerin	Miscible in all proportions	[3]	
Castor Oil	Miscible (Cloudiness may occur)	[3]	
Methanol	Soluble	[4]	
Chloroform	Sparingly Soluble	[4]	
Arachis Oil	Immiscible	[3]	
Isopropyl Ether	Immiscible	[3]	
Petroleum Ether	Immiscible	[3]	

Biomedical Applications

Glycofurol's unique combination of high solvency and biocompatibility makes it suitable for a range of biomedical applications.

- Parenteral Formulations: Its most common application is as a co-solvent in intravenous and intramuscular injections, where it can be used in concentrations up to 50% v/v.[3] It effectively dissolves hydrophobic drugs, enhancing their bioavailability.[4][5]
- Topical and Intranasal Delivery: Glycofurol has been investigated as a penetration enhancer and solvent in topical and intranasal drug delivery systems, primarily in animal studies.[2][3]
 [4]
- Drug-Eluting Implants and Microspheres: As a non-toxic alternative to solvents like dichloromethane, **Glycofurol** is used to prepare polymer-based drug delivery systems, such



as in situ forming implants and PLGA microspheres.[8][9] This application is critical for creating sustained-release formulations with improved safety profiles.[9]

Safety and Toxicity Profile

Glycofurol is generally regarded as a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical excipients.[3] Its tolerability is considered comparable to that of propylene glycol.[3]

3.1 Acute Toxicity

The acute toxicity of **Glycofurol** has been evaluated in animal models. While generally safe, it can be toxic at high concentrations.[4]

Table 3: Acute Toxicity Data for Glycofurol

Test	Species	Route	Value	References
LD ₅₀	Mouse	Intravenous (IV)	3.5 mL/kg	[3]

Note: The Lethal Dose 50 (LD₅₀) is the dose required to kill 50% of the tested animal population.[10][11]

3.2 Biocompatibility

Studies have demonstrated good biocompatibility, even in sensitive tissues. A key study involving direct intracranial injection into rat brains found that a 50% **Glycofurol** solution was well-tolerated and caused only minor, localized inflammatory responses compared to control injections.[12] This suggests its potential for use in drug delivery systems targeting the central nervous system.[12]

3.3 Other Safety Considerations

Irritation: Undiluted Glycofurol can be an irritant.[3] According to aggregated GHS information, it is classified as causing serious eye irritation (H319).[7]



- Handling: Standard laboratory precautions should be observed when handling Glycofurol.
 [3]
- Storage: It is stable if stored under nitrogen in a well-closed container, protected from light in a cool, dry place.[3]
- Incompatibilities: Glycofurol is incompatible with strong oxidizing agents.[3]
- Regulatory Status: It is included in parenteral medicines licensed in Europe and is approved by the FDA for specific uses as a cosolvent.[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of the key experiments used to characterize **Glycofurol** and its formulations.

4.1 Protocol: Solubility Assessment of an API in Glycofurol

This protocol outlines a standard method for determining the equilibrium solubility of a poorly water-soluble active pharmaceutical ingredient (API) in **Glycofurol**.

- Materials:
 - Glycofurol (pharmaceutical grade)
 - API powder
 - Vials with screw caps
 - Shaking incubator or orbital shaker
 - Centrifuge
 - Calibrated analytical balance
 - HPLC system with a suitable column and validated method for the API



- Volumetric flasks and pipettes
- Procedure:
 - Add an excess amount of the API powder to a series of vials. This ensures that saturation is reached.
 - 2. Accurately add a known volume (e.g., 2 mL) of Glycofurol to each vial.
 - 3. Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25° C \pm 0.5°C).
 - 4. Agitate the vials at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
 - 5. After incubation, visually inspect the vials to confirm the presence of undissolved API.
 - 6. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid API.
 - 7. Carefully withdraw a known aliquot of the supernatant, avoiding any solid material.
 - 8. Dilute the aliquot with a suitable solvent (mobile phase is often ideal) to a concentration within the calibrated range of the HPLC method.
 - 9. Analyze the diluted sample using the validated HPLC method to determine the concentration of the dissolved API.
- 10. Calculate the solubility of the API in **Glycofurol**, typically expressed in mg/mL.
- 4.2 Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxicity of **Glycofurol** on a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVEC), which is a common method for evaluating the biocompatibility of excipients.

Materials:



- HUVEC cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Glycofurol
- Phosphate-Buffered Saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader
- Procedure:
 - 1. Seed the HUVEC cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
 - 2. Prepare serial dilutions of **Glycofurol** in the complete cell culture medium to achieve the desired final concentrations for testing.
 - 3. Remove the old medium from the wells and add 100 µL of the **Glycofurol** dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
 - 4. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
 - 5. After incubation, remove the medium containing **Glycofurol** and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
 - 6. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.



- 7. Remove the MTT-containing medium and add 100 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- 8. Gently shake the plate for 10 minutes to ensure complete dissolution.
- 9. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- 10. Calculate cell viability as a percentage relative to the negative control and determine the IC₅₀ (the concentration of **Glycofurol** that inhibits 50% of cell growth).
- 4.3 Protocol: In Vivo Biocompatibility in Brain Tissue

This protocol is based on the methodology used to assess the biocompatibility of **Glycofurol** upon intracranial injection in rats.[12]

- Animals and Housing:
 - Use adult male Sprague-Dawley rats.
 - House animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with free access to food and water.
 - Acclimatize animals for at least one week before the experiment.
- Test Solutions:
 - Glycofurol Group: A solution of 50% Glycofurol in PBS (e.g., 25 μL Glycofurol + 25 μL PBS).
 - Control Group: Phosphate-Buffered Saline (PBS) only.
- Surgical and Injection Procedure:
 - 1. Anesthetize the rat using an appropriate anesthetic agent.
 - Mount the animal in a stereotaxic frame.

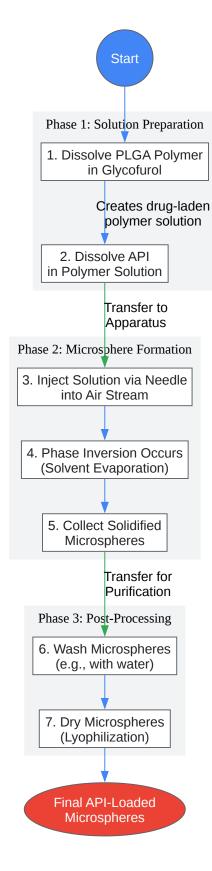


- 3. Make a midline scalp incision to expose the skull.
- 4. Drill a small burr hole through the skull over the target brain region (e.g., the cortex).
- 5. Using a microsyringe, slowly inject the designated test solution (e.g., 50 μ L) into the brain parenchyma.
- After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
- 7. Suture the scalp incision and allow the animal to recover.
- Post-Injection Monitoring and Assessment:
 - 1. Neurobehavioral Assessment: Monitor the animals for any clinical signs of neurotoxicity or abnormal behavior at regular intervals (acute, subacute, and chronic periods).
 - 2. Hematological Analysis: Collect blood samples at different time points (e.g., 1, 3, 7, and 14 days post-injection). Perform a complete blood count (CBC) to analyze parameters like leukocyte count, erythrocyte count, hemoglobin, and platelet count.[12]
 - 3. Histopathological Examination:
 - At the end of the study period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Carefully dissect the brains and process them for histopathological analysis.
 - Embed the brain tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E).
 - Examine the tissue surrounding the injection site under a microscope for signs of inflammation, such as the presence of polymorphonuclear leukocytes, macrophages, and gliosis.[12]

Mandatory Visualizations



The following diagrams illustrate key workflows and logical relationships relevant to the use of **Glycofurol** in biomedical research.





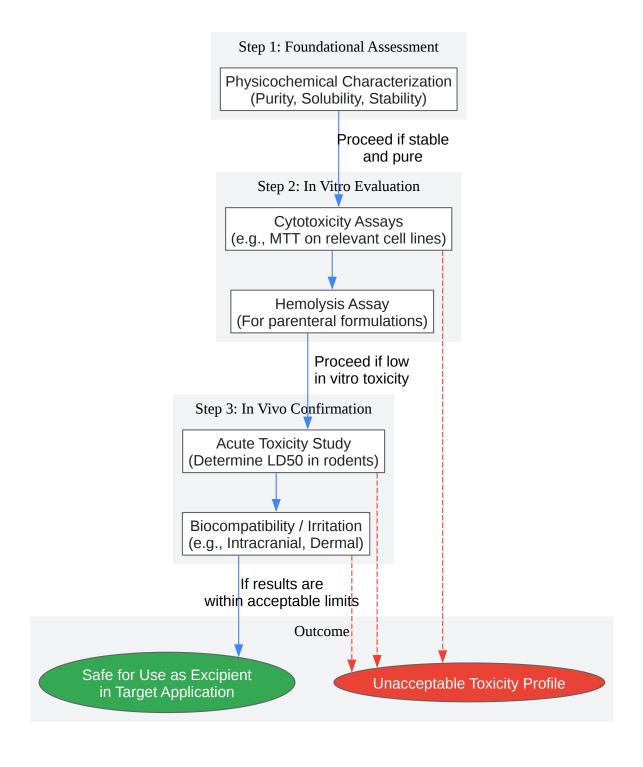
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Caption: Workflow for preparing PLGA microspheres using **Glycofurol** via a phase inversion method.





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Caption: Logical workflow for the toxicological and safety assessment of **Glycofurol**.



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